

Head-to-Head Comparison: JTV-519 and ARM210 in Preclinical Heart Failure Models

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Compound of Interest

Compound Name: JTV-519 hemifumarate

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An Objective Guide for Researchers and Drug Development Professionals

Introduction

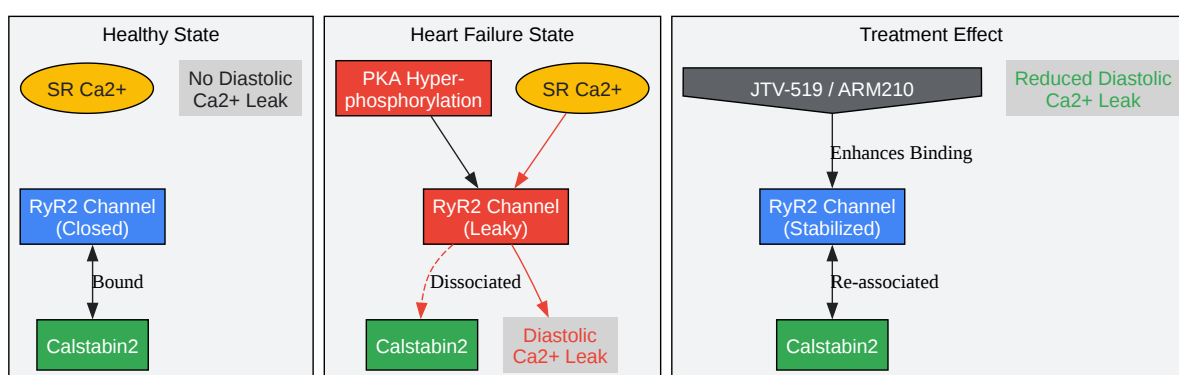
Heart failure (HF) is a complex clinical syndrome often characterized by impaired cardiac contractility and an increased risk of life-threatening arrhythmias. A key pathological mechanism contributing to these dysfunctions is a diastolic leak of calcium (Ca^{2+}) from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2). This Ca^{2+} leak depletes SR stores, weakening systolic contraction, and elevates diastolic Ca^{2+} levels, which can trigger arrhythmias. Consequently, stabilizing RyR2 has emerged as a promising therapeutic strategy.

This guide provides a head-to-head comparison of two prominent RyR2 -stabilizing compounds, JTV-519 (also known as K201) and ARM210 (also known as S48168), based on available preclinical data in heart failure models. While both agents target the same underlying pathology, the extent of published evidence in heart failure models differs significantly. JTV-519 has been extensively studied in various preclinical HF settings, whereas ARM210, a newer clinical-stage compound, has more published data in the context of genetic myopathies and arrhythmias, with limited specific data in common HF models.

Mechanism of Action: Stabilizing the Ryanodine Receptor

Both JTV-519 and ARM210 are 1,4-benzothiazepine derivatives designed to reduce pathological Ca^{2+} leak by stabilizing the RyR2 channel. In heart failure, RyR2 channels can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6).[1] This dissociation increases the channel's open probability during diastole, causing the detrimental Ca^{2+} leak.[1]

JTV-519 and ARM210 act by increasing the affinity of calstabin2 for the RyR2 channel, even in its hyperphosphorylated state.[2][3] This action restores the integrity of the RyR2 macromolecular complex, stabilizes the channel in its closed state, and mitigates the diastolic Ca^{2+} leak.[2][4] ARM210 is part of a class of next-generation RyR stabilizers known as "Rycals," which are designed to act as allosteric modulators that preferentially bind to and repair leaky RyR channels.[5][6]



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Figure 1: Mechanism of RyR2 stabilization by JTV-519 and ARM210 in heart failure.

JTV-519 (K201): Preclinical Efficacy in Heart Failure Models

JTV-519 has been evaluated in multiple animal models of heart failure, demonstrating beneficial effects on cardiac function and calcium handling.

Quantitative Data Summary

Model	Key Parameter	Control/Placebo	JTV-519 Treated	Outcome	Citation
Mouse (Post-MI)	Ejection Fraction	31.1 ± 3.1%	45.8 ± 5.1%	Significant Improvement	[7]
Mouse (Post-MI)	RyR2 Open Probability (Diastole)	0.48 ± 0.08	0.03 ± 0.02	Significant Reduction	[7]
Dog (Pacing-Induced HF)	LV Systolic/Diastolic Function	Impaired	Largely Preserved	Prevention of Dysfunction	[8]
Dog (Pacing-Induced HF)	Spontaneous Ca ²⁺ Leak from SR	Prominent	Inhibited	Reduction of Leak	[8]
Murine Cardiomyocytes (Ouabain-induced Ca ²⁺ overload)	Ca ²⁺ Spark Frequency	Increased	Significantly Decreased	Reduction of Leak	[9]
Human Ventricular Trabeculae (Ouabain-induced Ca ²⁺ overload)	Diastolic Function	Impaired	Improved	Prevention of Dysfunction	[9]

Experimental Protocols: Key Methodologies

1. Murine Myocardial Infarction (MI) Model

- Animal Model: Wild-type and calstabin-2 knockout mice were used.[7]

- **Surgical Procedure:** Myocardial infarction was induced by permanent ligation of the left anterior descending (LAD) coronary artery.[7]
- **Drug Administration:** Mice were randomized to receive either JTV-519 (0.5 mg/kg/h) or placebo via implantable osmotic pumps for 28 days post-MI.[3]
- **Functional Assessment:** Cardiac function was assessed by echocardiography at 21 days post-MI to measure parameters like ejection fraction.[7]
- **Molecular Analysis:** Sarcoplasmic reticulum vesicles were isolated from cardiac tissue to perform co-immunoprecipitation experiments assessing the amount of calstabin-2 bound to RyR2 and single-channel recordings to determine RyR2 open probability.[7]

2. Canine Pacing-Induced Heart Failure Model

- **Animal Model:** Dogs were used to model tachycardia-induced heart failure.[8][10]
- **Procedure:** Heart failure was induced by 4 weeks of rapid right ventricular pacing.[8]
- **Drug Administration:** A subset of dogs received continuous intravenous infusion of JTV-519 (12 mg/kg per day) during the 4-week pacing period.[8]
- **Functional Assessment:** Left ventricular (LV) systolic and diastolic functions were evaluated to assess the degree of heart failure.[8]
- **Biochemical Analysis:** SR vesicles were isolated from LV muscle to measure Ca²⁺ uptake and leak.[8] The stoichiometry of FKBP12.6 (calstabin2) binding to RyR2 was also determined.[8]

ARM210 (S48168): A Novel Rycal in Development

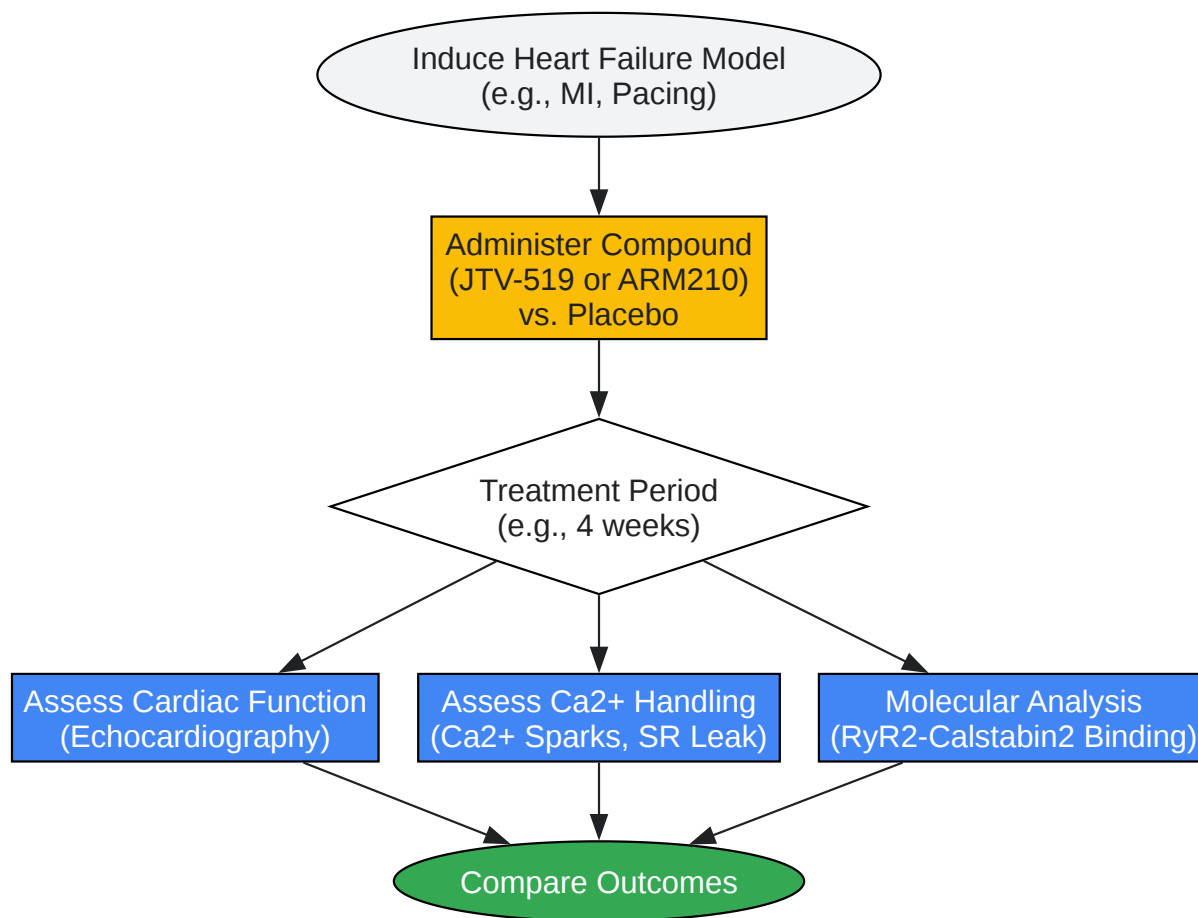
ARM210 is a clinical-stage Rycal being developed for diseases caused by leaky RyR channels. [3][5] While its primary indications in clinical trials are for RYR1-related myopathies and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), a genetic arrhythmia syndrome involving RyR2 mutations, the underlying mechanism of repairing leaky RyR channels is highly relevant to heart failure.[1][5][6]

Preclinical and Clinical Evidence

Publicly available, peer-reviewed literature on the effects of ARM210 in established, non-genetic heart failure models (e.g., post-MI, pressure overload) is limited. However, company communications state that Rycals have shown beneficial effects on cardiac muscle in animal models of heart disease.[\[10\]](#)

- **Duchenne Muscular Dystrophy (DMD) Model:** In the mdx mouse model of DMD, which exhibits a cardiac pathology, ARM210 was investigated. The study noted that leaky RyR2 is considered responsible for cardiac failure in these mice and predicted the potential usefulness of ARM210 in treating these cardiac symptoms.[\[9\]](#) However, the primary focus of the published study was on skeletal muscle function.[\[2\]](#)[\[9\]](#)
- **Clinical Trials for Other Indications:** ARM210 has completed a Phase 1b trial for RYR1-related myopathies, where it was found to be safe and well-tolerated, with preliminary signs of efficacy in reducing fatigue and improving muscle strength.[\[11\]](#)[\[12\]](#)[\[13\]](#) It is also in a Phase 2 trial for CPVT, which directly involves leaky RyR2 channels in the heart.[\[1\]](#)[\[5\]](#)[\[6\]](#)

The lack of specific published data in common HF models makes a direct quantitative comparison with JTV-519 challenging at this time.



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Figure 2: Generalized workflow for preclinical testing of RyR2 stabilizers in HF models.

Comparative Summary and Conclusion

Feature	JTV-519 (K201)	ARM210 (S48168)
Mechanism	RyR2 stabilizer, enhances calstabin2 binding	RyR2 stabilizer (Rycal), enhances calstabin2 binding, repairs leaky channels
Preclinical HF Data	Extensive, published data available	Limited published data in common HF models; effects inferred from mechanism and other disease models
HF Models Tested	Post-myocardial infarction (mouse), pacing-induced (dog), Ca ²⁺ overload (murine, human cells)	Cardiac effects studied in the context of Duchenne Muscular Dystrophy (mdx mouse)
Key HF Outcomes	Improved ejection fraction, preserved LV function, reduced diastolic Ca ²⁺ leak	Potential for cardiac benefit predicted but not quantitatively demonstrated in published HF studies
Development Status	Widely used as a preclinical research tool	Clinical-stage development (Phase 2 for CPVT, Phase 1b completed for RYR1-RM)

In conclusion, both JTV-519 and ARM210 target a fundamental pathological mechanism in heart failure—the diastolic Ca²⁺ leak through RyR2 channels. JTV-519 is a well-characterized compound with a robust body of public-domain evidence demonstrating its efficacy in improving cardiac function and calcium handling in multiple, diverse preclinical heart failure models. It serves as a crucial tool for validating RyR2 stabilization as a therapeutic concept.

ARM210 is a promising next-generation, clinical-stage Rycal with the same fundamental mechanism of action. While it has shown promise in treating other RyR-mediated diseases, there is currently a lack of published, peer-reviewed data specifically detailing its effects in common preclinical models of heart failure. As ARM210 progresses through clinical development, particularly for the cardiac channelopathy CPVT, further data on its potential application in the broader context of heart failure may become available. For researchers in the field, JTV-519 remains the benchmark compound for preclinical heart failure studies, while

ARM210 represents a clinically advancing agent that warrants further investigation in this indication.

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